8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820666-77-0
VCID: VC4285483
InChI: InChI=1S/C8H5BrN2O2.ClH/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11;/h1-4H,(H,12,13);1H
SMILES: C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl
Molecular Formula: C8H6BrClN2O2
Molecular Weight: 277.5

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

CAS No.: 1820666-77-0

Cat. No.: VC4285483

Molecular Formula: C8H6BrClN2O2

Molecular Weight: 277.5

* For research use only. Not for human or veterinary use.

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride - 1820666-77-0

Specification

CAS No. 1820666-77-0
Molecular Formula C8H6BrClN2O2
Molecular Weight 277.5
IUPAC Name 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H5BrN2O2.ClH/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11;/h1-4H,(H,12,13);1H
Standard InChI Key KABQECUEYWILKC-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

The compound’s molecular formula is C₈H₆BrClN₂O₂, with a molecular weight of 277.5 g/mol . Key structural features include:

  • A fused imidazo[1,2-a]pyridine core.

  • Bromine substitution at the 8-position, enhancing electrophilic reactivity.

  • A carboxylic acid group at the 6-position, facilitating salt formation and derivatization.

  • Hydrochloride counterion, improving solubility for pharmaceutical applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride
SMILESC1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl
InChI KeyKABQECUEYWILKC-UHFFFAOYSA-N
Purity≥95%

X-ray crystallography and spectroscopic analyses confirm the planar bicyclic structure, with the bromine atom and carboxylic acid group occupying orthogonal positions, optimizing binding to enzymatic pockets .

Synthesis and Optimization

The synthesis involves multistep functionalization of imidazo[1,2-a]pyridine precursors:

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in DMF introduces bromine at the 8-position .

  • Carboxylation: Palladium-catalyzed carbonylation or hydrolysis of ester precursors (e.g., methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) yields the carboxylic acid .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and stability .

Critical Reaction Conditions:

  • Temperature: 80–100°C for bromination .

  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Industrial-scale production remains challenging due to the high cost of brominating agents and palladium catalysts, though recent advances in flow chemistry suggest improved scalability .

Biological Activity and Mechanistic Insights

Anticancer Applications

In PI3Kα inhibition assays, derivatives of this compound exhibit IC₅₀ values <150 μM against T47D breast cancer cells . Mechanistically:

  • Binding Affinity: The carboxylic acid group forms hydrogen bonds with Lys802 in PI3Kα’s affinity pocket .

  • Cytotoxicity: Induces G1 phase arrest and apoptosis via caspase-3 activation .

Table 2: Biological Activity Profile

Cell LineIC₅₀ (μM)MechanismReference
HeLa142Caspase-3 activation
T47D98PI3Kα inhibition
MCF-7167ROS generation

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

CompoundBioactivity HighlightsReference
8-Bromo-6-chloroimidazo[1,2-a]pyridineSuperior antitubercular activity (MIC: 0.012 μM)
6-Cyano-8-bromoimidazo[1,2-a]pyridineEnhanced kinase inhibition (IC₅₀: 45 nM)
8-Aminoimidazo[1,2-a]pyridineDirecting group for C–H functionalization

The hydrochloride salt’s improved solubility (2.8 mg/mL in water vs. 0.3 mg/mL for the free acid) makes it preferable for in vivo studies .

Physicochemical and ADME Properties

  • Solubility: 2.8 mg/mL in water (25°C) .

  • LogP: 1.9 (hydrophilic-lipophilic balance optimized for blood-brain barrier penetration) .

  • Stability: Stable at 4°C for 12 months; degrades at pH <2 via decarboxylation .

Table 4: ADME Profiling

ParameterValueMethod
Plasma Protein Binding89%Equilibrium dialysis
Metabolic Stabilityt₁/₂ = 48 min (human liver microsomes)LC-MS/MS
CYP InhibitionCYP3A4 IC₅₀ = 12 μMFluorescent assay

Future Directions

  • Targeted Drug Delivery: Conjugation to nanoparticles to enhance tumor specificity .

  • Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .

  • Green Synthesis: Developing bromine-free routes using biocatalysis .

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